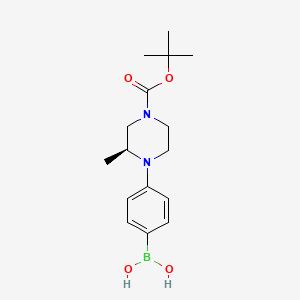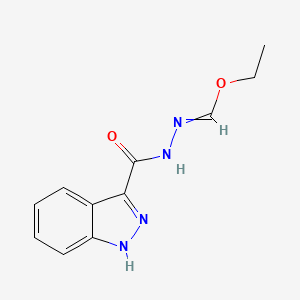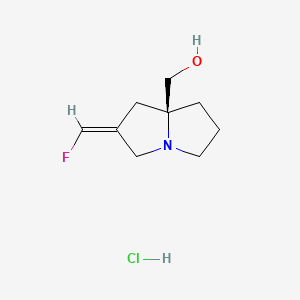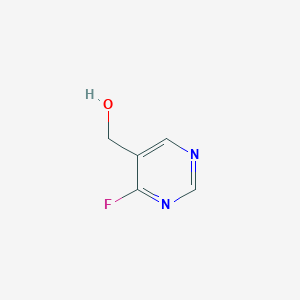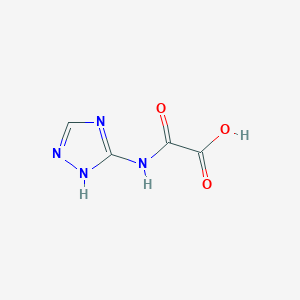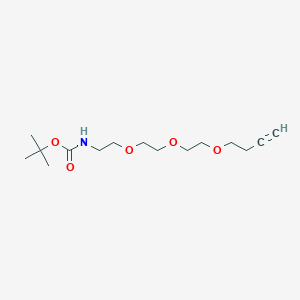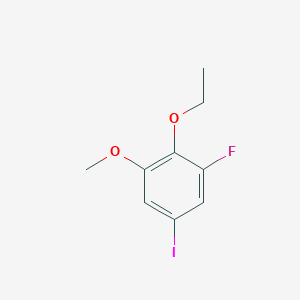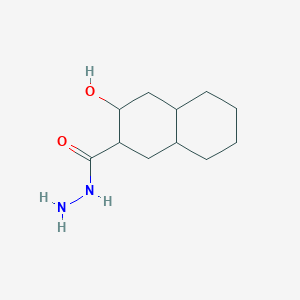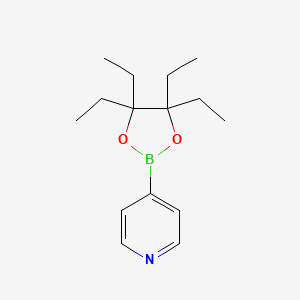![molecular formula C14H13NO2 B14011684 3-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol CAS No. 24998-39-8](/img/structure/B14011684.png)
3-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol is an organic compound characterized by the presence of a methoxyphenyl group and a phenol group connected through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol typically involves the condensation of 4-methoxybenzaldehyde with 3-aminophenol. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions using automated reactors to ensure consistency and purity. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium hydroxide or other strong bases.
Major Products:
Oxidation: Quinones.
Reduction: Secondary amines.
Substitution: Various substituted phenols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
Comparison: 3-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol is unique due to its specific structural features, such as the presence of both a methoxy group and a phenol group. This combination allows for diverse chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
CAS No. |
24998-39-8 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C14H13NO2/c1-17-14-7-5-11(6-8-14)10-15-12-3-2-4-13(16)9-12/h2-10,16H,1H3 |
InChI Key |
LASMZOJEXNCAOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



